molecular formula C8H9NOS B14625587 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione CAS No. 58379-48-9

3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione

Cat. No.: B14625587
CAS No.: 58379-48-9
M. Wt: 167.23 g/mol
InChI Key: GKXUWXVWDZPPRQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is an organic compound with a unique structure that includes a hydroxyl group, a prop-1-en-1-yl group, and a pyridine-2(1H)-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and prop-1-en-1-yl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The prop-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyl and prop-1-en-1-yl groups play a crucial role in its binding affinity and reactivity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydroxyl and alkyl groups, such as:

  • 3-Hydroxy-1-(prop-1-en-1-yl)pyridine
  • 2-Hydroxy-1-(prop-1-en-1-yl)pyridine
  • 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2-thione

Uniqueness

3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

58379-48-9

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-hydroxy-1-prop-1-enylpyridine-2-thione

InChI

InChI=1S/C8H9NOS/c1-2-5-9-6-3-4-7(10)8(9)11/h2-6,10H,1H3

InChI Key

GKXUWXVWDZPPRQ-UHFFFAOYSA-N

Canonical SMILES

CC=CN1C=CC=C(C1=S)O

Origin of Product

United States

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